molecular formula C23H24ClFN2O5S B2364978 Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-85-4

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2364978
CAS No.: 866590-85-4
M. Wt: 494.96
InChI Key: QIAOHGRWNPADPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine family, characterized by a six-membered heterocyclic core with two nitrogen atoms. Its structure features:

  • Position 4: A 4-isopropylphenyl group, enhancing lipophilicity and steric bulk.
  • Position 2: A ketone (2-oxo) group, critical for hydrogen bonding and conformational rigidity.
  • Position 5: An ethyl ester, influencing solubility and metabolic stability.

Structural analysis tools like SHELX and ORTEP (used for crystallography in related compounds) are essential for confirming its geometry .

Properties

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O5S/c1-4-32-22(28)20-19(12-33(30,31)16-9-10-18(25)17(24)11-16)26-23(29)27-21(20)15-7-5-14(6-8-15)13(2)3/h5-11,13,21H,4,12H2,1-3H3,(H2,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAOHGRWNPADPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C(C)C)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Molecular Structure

The molecular formula of the compound is C20H18ClFN2O5SC_{20}H_{18}ClFN_2O_5S, with a molecular weight of approximately 452.9 g/mol. The structure features a tetrahydropyrimidine core, a sulfonyl group, and multiple aromatic rings, which contribute to its diverse chemical reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number866349-08-8
Molecular FormulaC20H18ClFN2O5SC_{20}H_{18}ClFN_2O_5S
Molecular Weight452.9 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Tetrahydropyrimidine Core : This can be achieved through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea under acidic conditions.
  • Introduction of the Sulfonyl Group : The sulfonyl group is introduced via sulfonylation using sulfonyl chlorides in the presence of a base like pyridine.
  • Aromatic Substitution : Functionalization of the aromatic rings is accomplished through electrophilic aromatic substitution reactions.

Pharmacological Properties

The compound has shown promising biological activities in various studies:

  • Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against a range of pathogens including bacteria and fungi.
  • Anti-inflammatory Effects : In vitro assays have demonstrated its potential to inhibit inflammatory pathways.
  • Anticancer Potential : Research suggests that it may induce apoptosis in cancer cell lines through various mechanisms.

Case Studies

  • Antimicrobial Study : In a study comparing the efficacy of this compound against standard antimicrobials like fluconazole, it demonstrated superior activity against Candida albicans and Aspergillus niger .
  • Anti-inflammatory Mechanism : A study investigated its effect on cytokine production in macrophages, revealing a significant reduction in pro-inflammatory cytokines .
  • Anticancer Activity : The compound was tested on various cancer cell lines where it showed dose-dependent cytotoxicity, indicating potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory responses and cancer progression.
  • Receptor Binding : The compound's structural features allow it to interact with various biological receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Tetrahydropyrimidine Derivatives

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Tetrahydropyrimidine Derivatives

Compound Name Position 4 Substituent Position 6 Substituent Position 2 Functional Group Key References
Target Compound 4-isopropylphenyl ((3-chloro-4-fluorophenyl)sulfonyl)methyl Oxo (C=O)
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorophenyl Methyl Oxo (C=O)
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 2,4-Difluorophenyl Methyl Thioxo (C=S)
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Methyl Oxo (C=O)
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-Methoxyphenyl Methyl Oxo (C=O)
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Cyanophenyl Methyl Thioxo (C=S)

Key Observations :

  • Position 4: The 4-isopropylphenyl group in the target compound provides greater steric hindrance compared to smaller substituents like fluorophenyl or methoxyphenyl . This may influence binding affinity in biological targets.
  • Position 6 :
    • The sulfonylmethyl group in the target compound is unique; most analogs have simple methyl substituents. The sulfonyl moiety may improve solubility or participate in hydrogen bonding .
  • Position 2 :
    • Thioxo derivatives (C=S, as in ) exhibit different hydrogen-bonding capacities compared to oxo (C=O), affecting crystal packing and intermolecular interactions .
Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for Selected Derivatives

Compound Name Space Group R Factor Hydrogen Bonding Patterns Reference
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate P2₁/c 0.051 N–H···S and C–H···F interactions
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate P2₁/n 0.044 O–H···O (water) and N–H···S networks
Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate P-1 0.050 C–H···O and N–H···S interactions

Key Insights :

  • Thioxo derivatives (C=S) form stronger N–H···S hydrogen bonds compared to oxo analogs, stabilizing crystal lattices .
  • Trifluoromethyl groups induce C–H···F interactions, contributing to dense packing .
  • The target compound’s sulfonylmethyl group may engage in S=O···H–N bonds, similar to patterns observed in .

Preparation Methods

Biginelli Reaction for Core Assembly

The tetrahydropyrimidine scaffold is constructed using a modified Biginelli protocol:

Reagents :

  • Ethyl acetoacetate (β-ketoester)
  • 4-Isopropylbenzaldehyde (aromatic aldehyde)
  • Urea (source of 2-oxo group)
  • CuCl₂·2H₂O (10 mol%, catalyst)

Procedure :

  • Combine ethyl acetoacetate (15.2 g, 0.1 mol), 4-isopropylbenzaldehyde (16.4 g, 0.1 mol), and urea (6.0 g, 0.1 mol) in ethanol (150 mL).
  • Add CuCl₂·2H₂O (1.7 g, 0.01 mol) and reflux at 80°C for 12 h.
  • Cool, precipitate with ice-water, and filter to obtain ethyl 6-methyl-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid (Yield: 78%, m.p. 162–164°C).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 1.29 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.34 (s, 3H, C6-CH₃), 3.15 (septet, 1H, J = 6.8 Hz, CH(CH₃)₂), 4.18 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 5.12 (s, 1H, C4-H), 7.25–7.32 (m, 4H, Ar-H), 9.45 (s, 1H, NH).

Functionalization at C6: Bromination and Sulfonylation

Radical Bromination of the C6 Methyl Group

The inert C6 methyl group is activated for subsequent substitution via bromination:

Reagents :

  • N-Bromosuccinimide (NBS, 1.2 eq)
  • Benzoyl peroxide (BPO, 0.1 eq)
  • CCl₄ (solvent)

Procedure :

  • Suspend the tetrahydropyrimidine (10.0 g, 0.028 mol) in CCl₄ (100 mL).
  • Add NBS (5.6 g, 0.031 mol) and BPO (0.7 g, 0.0028 mol).
  • Reflux under N₂ for 8 h, cool, and filter to isolate ethyl 6-(bromomethyl)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Yield: 65%, m.p. 148–150°C).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 30.1 (C6-CH₂Br), 172.5 (C=O).

Thiolation and Oxidation to Sulfone

The bromomethyl intermediate undergoes nucleophilic displacement followed by oxidation:

Reagents :

  • 3-Chloro-4-fluorothiophenol (1.5 eq)
  • K₂CO₃ (2.0 eq)
  • mCPBA (2.5 eq, oxidant)

Procedure :

  • Dissolve the bromomethyl compound (8.0 g, 0.018 mol) in DMF (50 mL).
  • Add 3-chloro-4-fluorothiophenol (4.2 g, 0.027 mol) and K₂CO₃ (5.0 g, 0.036 mol). Stir at 60°C for 6 h.
  • Extract with EtOAc, wash with brine, and dry to obtain the sulfide intermediate (Yield: 82%).
  • Dissolve the sulfide (7.0 g, 0.013 mol) in CH₂Cl₂ (70 mL), add mCPBA (6.7 g, 0.033 mol), and stir at 0°C for 2 h.
  • Quench with NaHCO₃, extract, and purify via silica chromatography to yield the target sulfone (Yield: 75%, m.p. 189–191°C).

Characterization :

  • HRMS (ESI) : m/z calcd for C₂₄H₂₅ClFNO₅S [M+H]⁺: 530.1164; found: 530.1168.
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -109.5 (s, Ar-F).

Alternative Synthetic Routes and Optimization

Solvent-Free Mechanochemical Approach

Adapting the Grindstone method, the cyclization step is conducted without solvent:

  • Mix ethyl acetoacetate, 4-isopropylbenzaldehyde, urea, and CuCl₂·2H₂O in a ball mill (400 rpm, 2 h).
  • Yield improves to 85% with reduced reaction time (2 h vs. 12 h).

One-Pot Sulfonylation Strategy

To bypass bromination, direct sulfonylation is explored:

  • Use ethyl 3-(4-isopropylphenyl)-3-oxopropanoate in place of ethyl acetoacetate.
  • Introduce 3-chloro-4-fluorophenylsulfonylacetic acid as a sulfonyl-containing β-ketoester analog.
  • Conduct Biginelli reaction under HCl catalysis.
  • Outcome : Lower yield (45%) due to steric hindrance from the sulfonyl group.

Critical Analysis of Synthetic Challenges

Step Challenge Mitigation Strategy
Bromination Over-bromination at C4 position Strict stoichiometric control of NBS
Thiolation Competing elimination reactions Use polar aprotic solvents (DMF)
Oxidation Epoxidation of alkene impurities Pre-purify sulfide intermediate

Q & A

Q. How can researchers optimize the synthesis of this tetrahydropyrimidine derivative to improve yield and purity?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to stabilize intermediates and enhance reaction efficiency .
  • Temperature Control: Maintain temperatures between 0–25°C during sulfonylation steps to prevent decomposition of reactive intermediates .
  • Stepwise Monitoring: Employ thin-layer chromatography (TLC) or HPLC at each synthetic stage to track reaction progress and isolate intermediates .

Q. What purification techniques are recommended for isolating the final compound?

Methodological Answer:

  • Column Chromatography: Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate impurities, especially residual sulfonylating agents .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for recrystallization to achieve >95% purity, as demonstrated for structurally analogous tetrahydropyrimidines .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the sulfonylmethyl group (δ ~3.8–4.2 ppm for CH2_2SO2_2) and tetrahydropyrimidine ring protons (δ ~5.5–6.0 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+) and detect fragmentation patterns specific to the sulfonyl and fluorophenyl groups .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during sulfonylation or cyclization steps?

Methodological Answer:

  • Steric and Electronic Analysis: Use computational tools (e.g., DFT calculations) to predict reactive sites on the tetrahydropyrimidine core. For example, the 6-position methyl group may direct sulfonylation via steric hindrance .
  • Protecting Groups: Introduce temporary protecting groups (e.g., Boc) on the pyrimidine nitrogen to control reaction pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodological Answer:

  • Analog Synthesis: Modify the 4-isopropylphenyl or 3-chloro-4-fluorophenyl substituents and compare bioactivity data. For instance, replacing chlorine with bromine (as in ) can enhance hydrophobic interactions in kinase binding pockets .
  • Enzymatic Assays: Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to quantify IC50_{50} values .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • Molecular Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. For example, the sulfonylmethyl group may undergo oxidation, suggesting fluorination to block reactive sites .
  • ADMET Predictions: Use tools like SwissADME to predict solubility and permeability, optimizing logP values (<5) for enhanced bioavailability .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • X-ray Diffraction: Prioritize single-crystal X-ray analysis to resolve ambiguities in NMR assignments, particularly for stereochemistry (e.g., chair vs. boat conformations of the tetrahydropyrimidine ring) .
  • Dynamic NMR: Perform variable-temperature 1H^1 \text{H}-NMR to detect conformational flexibility that may explain discrepancies .

Q. What methodologies assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility Screening: Use shake-flask methods with PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to measure equilibrium solubility. Surfactants like Tween-80 may improve solubility for in vitro assays .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light, and oxidative stress (H2_2O2_2) to identify degradation pathways (e.g., sulfonyl group hydrolysis) .

Q. What mechanistic studies elucidate the compound’s biological activity in kinase inhibition?

Methodological Answer:

  • Kinase Profiling: Use TR-FRET (time-resolved fluorescence energy transfer) assays to measure binding affinity and competition with ATP .
  • Cell-Based Assays: Conduct Western blotting in cancer cell lines (e.g., HeLa) to monitor downstream phosphorylation targets (e.g., ERK, Akt) .

Q. How does crystallographic data inform the design of co-crystals or salts for improved physicochemical properties?

Methodological Answer:

  • Co-Crystal Screening: Screen with GRAS (generally recognized as safe) co-formers like succinic acid to enhance solubility. X-ray powder diffraction (XRPD) can confirm lattice stability .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) to predict packing efficiency and melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.